Isotridecyl 2-ethylhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-Éthylhexanoate d’isotridécyle est un composé ester de formule moléculaire C21H42O2. Il est couramment utilisé dans diverses applications industrielles, notamment dans les cosmétiques et les produits de soins personnels, en raison de ses excellentes propriétés émollientes. Ce composé est connu pour sa capacité à améliorer la texture et la sensation des formulations, ce qui en fait un ingrédient populaire dans les lotions, crèmes et autres produits de soin de la peau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 2-Éthylhexanoate d’isotridécyle est généralement synthétisé par réaction d’estérification entre l’alcool isotridécylique et l’acide 2-éthylhexanoïque. La réaction est catalysée par un catalyseur acide, tel que l’acide sulfurique ou l’acide p-toluènesulfonique, et est effectuée sous reflux pour assurer la conversion complète des réactifs en produit ester. Le mélange réactionnel est ensuite neutralisé, et l’ester est purifié par distillation ou d’autres techniques de séparation .

Méthodes de production industrielle

En milieu industriel, la production de 2-Éthylhexanoate d’isotridécyle implique des procédés d’estérification à grande échelle. Les réactifs sont mélangés dans un réacteur, et la réaction est effectuée à des températures élevées pour accélérer le processus d’estérification. Le produit est ensuite soumis à des étapes de purification, telles que la distillation sous vide, pour obtenir l’ester final avec une pureté élevée. Les méthodes de production industrielle sont conçues pour assurer la qualité et le rendement constants du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Éthylhexanoate d’isotridécyle subit principalement des réactions d’hydrolyse et de transestérification. L’hydrolyse implique la dégradation de l’ester en son alcool et acide correspondants en présence d’eau et d’un catalyseur acide ou basique. La transestérification implique l’échange du groupe ester avec un autre alcool, ce qui conduit à la formation d’un nouvel ester .

Réactifs et conditions courants

Hydrolyse: Eau, catalyseur acide ou basique (par exemple, acide chlorhydrique, hydroxyde de sodium)

Transestérification: Alcool (par exemple, méthanol, éthanol), catalyseur acide ou basique (par exemple, acide sulfurique, méthylate de sodium)

Principaux produits formés

Hydrolyse: Alcool isotridécylique et acide 2-éthylhexanoïque

Transestérification: Nouveaux composés esters selon l’alcool utilisé dans la réaction

Applications de la recherche scientifique

Le 2-Éthylhexanoate d’isotridécyle a un large éventail d’applications dans la recherche scientifique et l’industrie :

Cosmétiques et soins personnels: Utilisé comme émollient et agent conditionnant de la peau dans les lotions, crèmes et autres produits de soin de la peau.

Produits pharmaceutiques: Étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de sa capacité à améliorer la solubilité et la stabilité des principes pharmaceutiques actifs.

Lubrifiants industriels: Utilisé comme fluide de base dans la formulation de lubrifiants haute performance.

Additifs polymères: Employé comme plastifiant pour améliorer la flexibilité et la durabilité des matériaux polymères.

Applications De Recherche Scientifique

Isotridecyl 2-ethylhexanoate has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in lotions, creams, and other skincare products.

Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

Industrial Lubricants: Utilized as a base fluid in the formulation of high-performance lubricants.

Polymer Additives: Employed as a plasticizer to improve the flexibility and durability of polymer materials.

Mécanisme D'action

Le principal mécanisme d’action du 2-Éthylhexanoate d’isotridécyle dans les cosmétiques et les produits de soins personnels est sa capacité à former une barrière protectrice sur la peau, réduisant la perte d’eau et améliorant l’hydratation de la peau. Ce composé interagit avec la bicouche lipidique de la peau, améliorant sa texture et sa sensation. Dans les applications pharmaceutiques, le 2-Éthylhexanoate d’isotridécyle peut améliorer la biodisponibilité des ingrédients actifs en améliorant leur solubilité et leur stabilité .

Comparaison Avec Des Composés Similaires

Le 2-Éthylhexanoate d’isotridécyle peut être comparé à d’autres esters similaires, tels que :

Isononanoate d’isotridécyle: Structure similaire et utilisé en cosmétique pour ses propriétés émollientes.

Isononanoate d’éthylhexyle: Un autre ester utilisé dans les produits de soin de la peau pour sa sensation légère et non grasse.

Diisononanoate de butylène glycol: Utilisé comme agent conditionnant de la peau et émollient dans diverses formulations.

Le 2-Éthylhexanoate d’isotridécyle est unique en raison de sa combinaison spécifique d’alcool isotridécylique et d’acide 2-éthylhexanoïque, qui fournit un équilibre de propriétés émollientes et de stabilité dans les formulations .

Propriétés

Numéro CAS |

84962-29-8 |

|---|---|

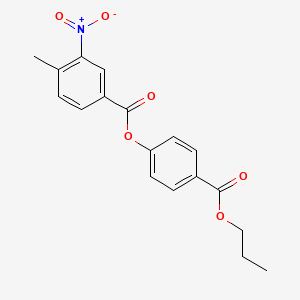

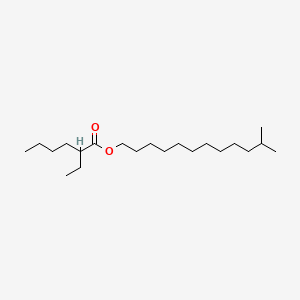

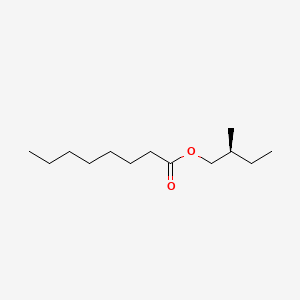

Formule moléculaire |

C21H42O2 |

Poids moléculaire |

326.6 g/mol |

Nom IUPAC |

11-methyldodecyl 2-ethylhexanoate |

InChI |

InChI=1S/C21H42O2/c1-5-7-17-20(6-2)21(22)23-18-15-13-11-9-8-10-12-14-16-19(3)4/h19-20H,5-18H2,1-4H3 |

Clé InChI |

SCFVTLHTOPTVRW-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)C(=O)OCCCCCCCCCCC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)